molecular formula C7H16BNO2 B169438 2-Isopropyl-1,3,6,2-dioxazaborocane CAS No. 119246-82-1

2-Isopropyl-1,3,6,2-dioxazaborocane

Cat. No.: B169438
CAS No.: 119246-82-1
M. Wt: 157.02 g/mol
InChI Key: ZUDZAAOFXMKZHD-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable subject of study in the field of boron chemistry.

Scientific Research Applications

2-Isopropyl-1,3,6,2-dioxazaborocane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,3,6,2-dioxazaborocane typically involves the reaction of bis(pinacolato)diboron with bis(2-hydroxypropyl)amine in a solvent such as dichloromethane or ether. Another method involves the use of a boron trihalide and an amino alcohol. These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to different oxidation states.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and substituted dioxazaborocanes. These products are valuable intermediates in the synthesis of more complex boron-containing compounds.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, making the compound a potential therapeutic agent. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

2-Isopropyl-1,3,6,2-dioxazaborocane can be compared with other similar boron-containing compounds, such as:

    1,3,6,2-Dioxazaborocane: A parent compound with a similar structure but different substituents.

    2-Fluoro-1,3,6,2-dioxazaborocane: A fluorinated derivative with distinct chemical properties.

    2-Methyl-1,3,6,2-dioxazaborocane: A methylated derivative with unique reactivity.

The uniqueness of this compound lies in its isopropyl substituent, which imparts specific steric and electronic effects, influencing its reactivity and applications.

Properties

IUPAC Name

2-propan-2-yl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZAAOFXMKZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559828
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119246-82-1
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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